molecular formula C9H11NO3 B13943002 (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate CAS No. 30569-18-7

(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate

Cat. No.: B13943002
CAS No.: 30569-18-7
M. Wt: 181.19 g/mol
InChI Key: SGWNRXDQJJHFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a formyl group at the 5-position, a methyl group at the 1-position, and an acetate ester at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Pyrrole: Using large reactors for the Paal-Knorr synthesis.

    Formylation: Employing continuous flow reactors for the Vilsmeier-Haack reaction to ensure consistent quality and yield.

    Esterification: Utilizing automated systems for the esterification process to maximize efficiency and minimize human error.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The acetate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: (5-Carboxy-1-methyl-1H-pyrrol-2-yl)methyl acetate.

    Reduction: (5-Hydroxymethyl-1-methyl-1H-pyrrol-2-yl)methyl acetate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the formyl and acetate groups.

    Pathways Involved: The compound may modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl propionate: Similar structure but with a propionate ester instead of acetate.

    (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl butyrate: Similar structure but with a butyrate ester instead of acetate.

Uniqueness:

    Structural Features: The acetate ester provides unique reactivity compared to other esters.

    Reactivity: The presence of the formyl group at the 5-position offers distinct chemical properties and reactivity patterns.

Properties

CAS No.

30569-18-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(5-formyl-1-methylpyrrol-2-yl)methyl acetate

InChI

InChI=1S/C9H11NO3/c1-7(12)13-6-9-4-3-8(5-11)10(9)2/h3-5H,6H2,1-2H3

InChI Key

SGWNRXDQJJHFML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(N1C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.